

# Independent Verification of Dequalinium Chloride (Fluomizin) Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Flumezin |           |
| Cat. No.:            | B1619447 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of dequalinium chloride, the active ingredient in Fluomizin, against other therapeutic alternatives. The information is based on publicly available experimental data from clinical trials.

#### **Mechanism of Action**

Dequalinium chloride is a quaternary ammonium compound with a broad antimicrobial spectrum.[1][2] Its primary mechanism of action involves increasing the permeability of the microbial cell membrane, which leads to the loss of essential intracellular components and subsequent cell death.[1][3] Additionally, dequalinium chloride can inhibit membrane-bound enzymes involved in cellular respiration and other metabolic processes.[1][3] This multi-faceted mechanism of action makes the development of microbial resistance less likely.[2]





Click to download full resolution via product page

Mechanism of Action of Dequalinium Chloride

### **Comparative Clinical Trial Data**

The efficacy and safety of dequalinium chloride have been evaluated in several randomized clinical trials against standard treatments for bacterial vaginosis (BV) and vulvovaginal candidiasis (VVC).

# Dequalinium Chloride vs. Clindamycin for Bacterial Vaginosis

A multinational, multicenter, single-blind, randomized trial compared the efficacy and safety of dequalinium chloride vaginal tablets with clindamycin vaginal cream in women with bacterial vaginosis.[4]



| Outcome                             | Dequalinium<br>Chloride (n=164) | Clindamycin<br>(n=157) | p-value |
|-------------------------------------|---------------------------------|------------------------|---------|
| Clinical Cure Rate<br>(Follow-up 1) | 81.5%                           | 78.4%                  | -       |
| Clinical Cure Rate<br>(Follow-up 2) | 79.5%                           | 77.6%                  | -       |
| Post-treatment VVC                  | 2.5%                            | 7.7%                   | 0.06    |

# Dequalinium Chloride vs. Metronidazole for Bacterial Vaginosis

A phase 4, multicenter, triple-blind, double-dummy, non-inferiority randomized clinical trial was conducted to compare dequalinium chloride with oral metronidazole for the treatment of bacterial vaginosis.[5][6]

| Outcome                                    | Dequalinium<br>Chloride (n=72) | Metronidazole<br>(n=75) | Treatment<br>Difference (95% CI) |
|--------------------------------------------|--------------------------------|-------------------------|----------------------------------|
| Clinical Cure Rate<br>(Visit 1, ITT)       | 92.8%                          | 93.2%                   | -0.5% (-10.8 to 9.8)             |
| Clinical Cure Rate<br>(Visit 1, PP)        | 93.1%                          | 90.6%                   | 2.5% (-9.4 to 14.4)              |
| "Very Good" Tolerability Rating by Patient | 60.0%                          | 38.9%                   | -                                |
| Treatment-Emergent Adverse Events          | 8 patients                     | 15 patients             | -                                |

ITT: Intention-to-Treat population; PP: Per-Protocol population

### Dequalinium Chloride vs. Clotrimazole for Vulvovaginal Candidiasis



A double-blind, randomized study compared the clinical response of dequalinium chloride vaginal tablets to clotrimazole vaginal tablets in patients with vulvovaginal candidiasis.[7][8]

| Outcome                              | Dequalinium<br>Chloride (n=74) | Clotrimazole (n=76) | p-value |
|--------------------------------------|--------------------------------|---------------------|---------|
| Comparable Clinical<br>Response (C1) | -                              | -                   | 0.197   |
| Comparable Clinical<br>Response (C2) | -                              | -                   | 0.985   |
| Positive Microscopic Exam (C1)       | 25.3%                          | 14.9%               | -       |
| Positive Microscopic Exam (C2)       | 42.4%                          | 24.3%               | -       |
| Positive Fungal<br>Culture (C1)      | 65.7%                          | 33.8%               | -       |
| Positive Fungal<br>Culture (C2)      | 69.7%                          | 36.6%               | -       |

C1: Follow-up at 10  $\pm$  2 days; C2: Follow-up at 38  $\pm$  4 days

### **Experimental Protocols**

Below are the methodologies for the key clinical trials cited in this guide.

#### Dequalinium Chloride vs. Clindamycin (NCT01125410)

- Study Design: A multinational, multicenter, single-blind, randomized, active-controlled study with two parallel groups.[9]
- Participants: Women diagnosed with bacterial vaginosis.
- Intervention:
  - Group 1: Dequalinium chloride 10 mg vaginal tablets, one tablet daily for 6 days.[10]



- Group 2: Clindamycin 2% vaginal cream, once daily for 7 days.[10]
- Primary Outcome: Clinical cure based on Amsel's criteria at the first follow-up visit (3 to 14 days after the end of therapy).[4]
- Follow-up: Two control examinations were performed 3 to 14 days and 2 to 6 weeks after the end of therapy.[9]



Click to download full resolution via product page

Workflow for Dequalinium vs. Clindamycin Trial

### Dequalinium Chloride vs. Metronidazole (EudraCT: 2020-002489-15)

- Study Design: A phase 4, multicenter, triple-blind, double-dummy, parallel, non-inferiority randomized clinical trial.
- Participants: Premenopausal women aged 18 years or older with a diagnosis of bacterial vaginosis based on Amsel criteria.[6][11]
- Intervention:
  - Group 1: Dequalinium chloride 10 mg vaginal tablets once daily for 6 days (+ oral placebo).[6]
  - Group 2: Oral metronidazole 500 mg twice daily for 7 days (+ vaginal placebo).



- Primary Outcome: The absolute difference in clinical cure rates between the two groups 7 to 11 days after the start of treatment, with a non-inferiority margin of 15 percentage points.[6]
- Follow-up: A follow-up visit was conducted at 1 month.[6]

#### **Dequalinium Chloride vs. Clotrimazole (NCT02242695)**

- Study Design: A double-blind, randomized study.[8]
- Participants: Women diagnosed with vulvovaginal candidiasis by microscopic examination.[8]
- Intervention:
  - Group 1: Dequalinium chloride 10 mg, six vaginal tablets.[8]
  - Group 2: Clotrimazole 100 mg, six vaginal tablets.[8]
- Primary Outcome: Improvement of VVC symptoms, microscopic examination, and fungal culture.[8]
- Follow-up: Two follow-up visits at 10 ± 2 days and 38 ± 4 days.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Dequalinium Chloride? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is Dequalinium Chloride used for? [synapse.patsnap.com]
- 4. A comparison of dequalinium chloride vaginal tablets (Fluomizin®) and clindamycin vaginal cream in the treatment of bacterial vaginosis: a single-blind, randomized clinical trial of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]







- 5. Efficacy of Dequalinium Chloride vs Metronidazole for the Treatment of Bacterial Vaginosis: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Dequalinium Chloride vs Metronidazole for the Treatment of Bacterial Vaginosis: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vaginal tablets of dequalinium chloride 10 mg versus clotrimazole 100 mg for vaginal candidiasis: a double-blind, randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of Efficacy of 10 mg Dequalinium Chloride (Fluomizin) in the Local Treatment of Bacterial Vaginosis | Clinical Research Trial Listing [centerwatch.com]
- 10. awttc.nhs.wales [awttc.nhs.wales]
- 11. Dequalinium Is Noninferior to Metronidazole for Bacterial Vaginosis | AAFP [aafp.org]
- To cite this document: BenchChem. [Independent Verification of Dequalinium Chloride (Fluomizin) Experimental Results: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1619447#independent-verification-of-flumezin-experimental-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com